N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide
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Overview
Description
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety linked to an acetimidamide group through a butyryloxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 8-hydroxyquinoline, undergoes a bromination reaction to form 5,7-dibromo-8-hydroxyquinoline.
Substitution Reaction: The brominated quinoline derivative is then reacted with butyric anhydride to introduce the butyryloxy group.
Formation of Acetimidamide: The final step involves the reaction of the butyryloxy-quinoline derivative with an appropriate amidine reagent to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a fluorescent probe due to the quinoline moiety.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets:
Molecular Targets: The quinoline moiety can intercalate with DNA, disrupting its function.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-(quinolin-8-yloxy)butanimidamide .
- (Quinolin-8-yloxy)-acetic acid ethyl ester, hydrobromide .
- 4-(Quinolin-8-yloxy)-butyric acid .
Uniqueness
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N3O3 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] butanoate |
InChI |
InChI=1S/C15H17N3O3/c1-2-5-14(19)21-18-13(16)10-20-12-8-3-6-11-7-4-9-17-15(11)12/h3-4,6-9H,2,5,10H2,1H3,(H2,16,18) |
InChI Key |
ZCGCGVXALPCGHQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Canonical SMILES |
CCCC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
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